Neodecanoic acid, copper salt
Description
Significance of Metal Carboxylates in Contemporary Inorganic and Organic Chemistry
Metal carboxylates, also known as metal soaps, are compounds in which a metal ion is bonded to one or more carboxylate anions. ontosight.ai This class of compounds is pivotal in both inorganic and organic chemistry due to the diverse properties and functionalities imparted by the combination of the metal center and the organic carboxylate ligand. ontosight.ai
In contemporary chemistry, metal carboxylates are indispensable in a multitude of applications:
Catalysis: Transition metal carboxylates are crucial catalysts in a vast array of industrial chemical processes, including oxidation and polymerization reactions. ontosight.ai For instance, cobalt carboxylates are utilized as oxidation catalysts in the production of nylon precursors, while both cobalt and nickel carboxylates serve as polymerization catalysts for butadiene rubber. The solubility of certain metal carboxylates in organic solvents makes them particularly effective in homogeneous catalysis. chemsrc.com
Materials Science: Metal carboxylates are fundamental precursors for the synthesis of metal oxide nanomaterials through processes like thermal decomposition. americanelements.com These nanomaterials have applications in electronics, plasmonics, and catalysis. nih.govnih.gov Furthermore, metal carboxylates are employed as driers in paints and coatings, where they accelerate the curing process through oxidative polymerization. ontosight.ai
Precursors and Reagents: They serve as valuable starting materials for the synthesis of other organometallic compounds and coordination complexes. chemsrc.comamericanelements.com The carboxylate group can act as a leaving group, allowing for the introduction of other ligands. chemsrc.com
The ability of the carboxylate ligand to coordinate to metal ions in various modes—such as monodentate, bidentate, and bridging—contributes to the structural diversity and reactivity of these complexes. chemsrc.comcymitquimica.com This versatility allows for the fine-tuning of their chemical and physical properties for specific applications. ontosight.ai
Historical Context and Evolution of Research on Copper Carboxylates
The study of copper carboxylates dates back to the 19th century, with early research focusing on their synthesis and basic characterization. ontosight.aibu.edu.eg These initial investigations laid the groundwork for understanding the fundamental chemistry of these compounds. Over the years, research has evolved significantly, driven by the development of advanced analytical techniques and the demand for new materials with specific functionalities.
Key milestones in the evolution of copper carboxylate research include:
Structural Elucidation: A significant advancement was the determination of the dimeric "paddle-wheel" structure of many copper(II) carboxylates, such as copper(II) acetate (B1210297) monohydrate. bu.edu.egmdpi.com In this arrangement, four carboxylate ligands bridge two copper centers. bu.edu.eg This discovery was crucial for understanding the magnetic and spectroscopic properties of these compounds.
Synthesis Methodologies: Research has led to the development of various synthetic routes for copper carboxylates. bu.edu.eg Common methods include the reaction of a carboxylic acid with basic copper(II) carbonate, the reaction of a sodium carboxylate with a copper(II) salt like copper sulfate (B86663), and the reaction of a carboxylic acid with copper(II) acetate. bu.edu.eg More recently, electrochemical methods have also been developed.
Expansion of Ligand Scope: While early research focused on simple carboxylates like acetate, modern research has expanded to include a vast range of carboxylic acids, from simple aliphatic and aromatic acids to more complex, functionalized ligands. cymitquimica.comnih.govmdpi.com This has led to the creation of copper carboxylates with tailored properties.
The continuous research into copper carboxylates has broadened their applications from traditional uses, like pigments and fungicides, to advanced areas such as catalysis and materials science. ontosight.aicoppercare.com
Emerging Areas of Investigation for Branched Carboxylic Acid Copper Salts
Branched carboxylic acid copper salts, such as copper neodecanoate, are a sub-class of copper carboxylates that are gaining increasing attention. The branched nature of the alkyl chain in the carboxylate ligand imparts unique properties, such as enhanced solubility in organic solvents and specific steric effects, which are advantageous in several emerging applications.
Current and emerging areas of investigation for these compounds include:
Advanced Catalysis: The high solubility of branched-chain copper carboxylates in non-polar solvents makes them excellent candidates for catalysts in a variety of organic transformations. cymitquimica.com Research is focused on their use in polymerization processes and as driers in paints and coatings. cymitquimica.comatamanchemicals.com
Precursors for Superconducting Materials: A significant area of research is the use of metal neodecanoates, including copper neodecanoate, as precursors for the synthesis of high-temperature superconducting thin films.
Conductive Inks: Copper neodecanoate is being investigated for the preparation of conductive copper nano-inks. These inks can be printed and then annealed to form conductive copper films for applications in printed electronics.
Wood Preservation: While copper carboxylates have long been used as wood preservatives, research into branched-chain variants like copper naphthenate and neodecanoate continues. coppercare.comcoppercare.com These compounds offer low mammalian toxicity and are effective against a broad spectrum of fungi and insects, including termites. coppercare.comnih.govresearchgate.net They are being explored as alternatives to more traditional and potentially more hazardous preservatives. coppercare.com
Antimicrobial Agents: The inherent antimicrobial properties of copper, combined with the specific characteristics of the neodecanoate ligand, make these compounds effective fungicides and bactericides. ontosight.aicymitquimica.com Research is ongoing to understand their mechanisms of action and to develop new antimicrobial formulations. ontosight.ai
The unique properties conferred by the branched alkyl chain of neodecanoic acid continue to open up new avenues for research and application of its copper salt.
Overview of Key Research Challenges and Opportunities
Despite the significant progress in the field of copper carboxylates, several research challenges and opportunities remain:
Structural Control and Characterization: A key challenge is the precise control over the structure of copper carboxylate complexes. The final structure can be influenced by factors such as the solvent, temperature, and the nature of the carboxylate ligand. ontosight.ai While the dimeric paddle-wheel structure is common, other structures, including monomers and polymers, are also possible. researchgate.netresearchgate.net A deeper understanding of the factors governing self-assembly is needed to design and synthesize complexes with desired topologies and properties.
Mechanism of Action in Catalysis: While copper carboxylates are effective catalysts, the detailed mechanisms of many of these reactions are not fully understood. Elucidating the reaction pathways and identifying the active catalytic species are crucial for designing more efficient and selective catalysts. For example, in some reactions, radical intermediates are proposed to be involved.
Environmental Considerations: The use of copper-based compounds, including copper neodecanoate, in applications like wood preservation raises environmental questions. ontosight.ai Research is needed to assess their long-term environmental fate, potential for bioaccumulation, and toxicity to non-target organisms. ontosight.ai This presents an opportunity to develop more environmentally benign formulations and application methods.
Solubility and Formulation: The solubility of copper carboxylates can be a challenge. While branched-chain carboxylates often exhibit improved solubility in organic media, their solubility in aqueous systems can be limited. researchgate.netsrce.hr Developing formulations that are stable and effective in a variety of media is an ongoing area of research.
Synthesis of High-Purity Materials: For applications in electronics and superconductors, the synthesis of high-purity copper carboxylates is essential. strem.com Challenges in purification can arise from the presence of starting materials or byproducts. bu.edu.eg There is an opportunity to develop more efficient and scalable purification methods.
Addressing these challenges will undoubtedly lead to new scientific insights and expanded applications for neodecanoic acid, copper salt, and other related metal carboxylates.
Chemical Compound Information
| Compound Name |
| This compound |
| Metal carboxylates |
| Copper carboxylates |
| Cobalt carboxylates |
| Nickel carboxylates |
| Butadiene |
| Metal oxide |
| Copper(II) acetate monohydrate |
| Copper(II) carbonate |
| Copper sulfate |
| Copper(II) acetate |
| Copper neodecanoate |
| Copper naphthenate |
| Copper |
| Toluene |
| Terpineol |
| Copper(II) hydroxide (B78521) |
| Phenylacetic acid |
| Pyridine |
| Cyanopyridine |
| Chlorophenyl acetic acid |
| Methanol (B129727) |
| Ethanol |
| Dimethyl sulfoxide (B87167) (DMSO) |
| Isooctanoic acid |
| Isooctanoate |
| Neodecanoic acid |
| Neodecanoate |
| Perfluorinated carboxylates |
| Acetonitrile |
| Ethylamine |
| Isopropylamine |
| Chloroform |
| Copper(II) oxalate |
| Triethylamine |
| Benzoic acid |
| Pyrazine |
| 3,4,5-trimethoxybenzoic acid |
| N,N-diethylnicotinamide |
| Undecanoate |
| Dodecanoate |
| Octanoate |
| Nonanoate |
| Salicylate |
| Decyl |
| Octadecyl |
| Diruthenium tetracarboxylates |
| Copper(II) acetylacetonate |
| Phenyl ether |
| Oleyamine |
| 1,2-tetradecanediol |
| Dodecylammonium bromide |
| Alkanethiols |
| Gold(III) chloride |
| Botallackite |
| Copper(II) chloride |
| Sodium bicarbonate |
| Hydrochloric acid |
| Nitric acid |
| Nitrogen dioxide |
| Chromated arsenicals |
| Copper azole |
| Alkaline copper quaternary (ACQ) |
| Copper-HDO |
| Triazoles |
| Quaternary ammonium (B1175870) compounds |
| Basic copper carbonate |
Data Tables
Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₂₀H₃₈CuO₄ | americanelements.comstrem.comnih.govnih.govalfa-chemistry.com |
| Molecular Weight | ~406.03 - 406.1 g/mol | americanelements.comstrem.comnih.govalfa-chemistry.com |
| Appearance | Dark green or blue-green solid/liquid | americanelements.comcymitquimica.com |
| Boiling Point | 110 °C (for a specific grade) | americanelements.com |
| Solubility in Water | Not miscible or difficult to mix | americanelements.com |
| Solubility in Organic Solvents | Soluble | cymitquimica.com |
| IUPAC Name | copper;7,7-dimethyloctanoate | americanelements.comnih.govalfa-chemistry.com |
| CAS Number | 50315-14-5 | chemsrc.comamericanelements.comcymitquimica.comstrem.comnih.govnih.govalfa-chemistry.com |
Applications of this compound
| Application Area | Specific Use | Key Features | Source(s) |
| Catalysis | Drier in paints and coatings | Accelerates oxidation and polymerization | ontosight.aicymitquimica.com |
| Polymerization catalyst | Good solubility in organic media | cymitquimica.comatamanchemicals.com | |
| Materials Science | Precursor for superconducting films | Thermal decomposition to form materials | |
| Preparation of conductive nano-inks | Forms conductive films upon annealing | ||
| Wood Preservation | Fungicide and insecticide | Effective against decay and termites | coppercare.comcoppercare.com |
| Antimicrobial | Biocide | Effective against bacteria and fungi | ontosight.aicymitquimica.com |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C20H40CuO4 |
|---|---|
Molecular Weight |
408.1 g/mol |
IUPAC Name |
copper;2,2-dimethyloctanoic acid |
InChI |
InChI=1S/2C10H20O2.Cu/c2*1-4-5-6-7-8-10(2,3)9(11)12;/h2*4-8H2,1-3H3,(H,11,12); |
InChI Key |
NSKSOOGLNICUCX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)(C)C(=O)O.CCCCCCC(C)(C)C(=O)O.[Cu] |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes for Neodecanoic Acid, Copper Salt
Direct Synthesis Approaches from Copper Precursors and Neodecanoic Acid
The synthesis of copper neodecanoate can be achieved through direct reaction pathways involving copper precursors and neodecanoic acid. One common method involves reacting copper(II) oxide directly with neodecanoic acid under controlled temperature conditions to yield the copper salt. smolecule.com Another approach is a double decomposition reaction where water-soluble metal salts and water-soluble carboxylate salts are mixed. google.com In this process, the oil-soluble copper neodecanoate salt separates from the aqueous solution of the counter-ion salt. google.com
A prevalent and well-documented method for synthesizing copper(II) neodecanoate is a two-step process that begins with the formation of a sodium neodecanoate intermediate. yonsei.ac.kr
Step 1: Saponification In the initial step, neodecanoic acid is neutralized with a strong base, typically sodium hydroxide (B78521) (NaOH), to form sodium neodecanoate. yonsei.ac.kr This reaction is generally performed in a solvent mixture, such as methanol (B129727) and water, to facilitate the dissolution of the reactants. yonsei.ac.kr
Reaction: C₉H₁₉COOH + NaOH → C₉H₁₉COONa + H₂O
Step 2: Metathesis Reaction The sodium neodecanoate solution is then reacted with a water-soluble copper salt, such as copper(II) nitrate (B79036) (Cu(NO₃)₂) or copper(II) sulfate (B86663) (CuSO₄·5H₂O). google.comyonsei.ac.kr This results in a salt metathesis or double decomposition reaction, where the copper(II) ions replace the sodium ions, precipitating the water-insoluble copper(II) neodecanoate. google.comyonsei.ac.kr The final product is often extracted using an organic solvent like xylene or toluene. google.comyonsei.ac.kr
Reaction: 2C₉H₁₉COONa + Cu(NO₃)₂ → Cu(C₉H₁₉COO)₂ + 2NaNO₃ yonsei.ac.kr
The following table summarizes typical experimental conditions for this two-step synthesis:
| Step | Reactants | Solvents | Conditions | Product |
|---|---|---|---|---|
| 1. Formation of Sodium Neodecanoate | Neodecanoic acid, Sodium Hydroxide (NaOH) | Deionized water, Methanol | Stirred at 50 °C for 1 hour | Sodium neodecanoate solution |
| 2. Formation of Copper(II) Neodecanoate | Sodium neodecanoate solution, Copper(II) Nitrate (Cu(NO₃)₂) | Deionized water, Xylene (for extraction) | Reacted at 50 °C for 1 hour | Dark green slurry of Copper(II) Neodecanoate |
The yield and purity of the resulting copper neodecanoate are highly dependent on the reaction conditions. The two-step synthesis method has been shown to produce copper(II) neodecanoate with a metal content that is consistent with theoretical values, indicating high purity. Thermogravimetric analysis (TGA) of the product from this method shows a final metal content of 14.2%, which aligns with the theoretical value of 15.67% after accounting for solvent volatilization. yonsei.ac.kr
Key factors influencing the outcome include:
Temperature: The synthesis steps are typically conducted at a moderately elevated temperature, such as 50°C, to ensure a sufficient reaction rate. yonsei.ac.kr The thermal stability of the final product is also a critical characteristic, with decomposition for copper(II) neodecanoate beginning at approximately 220-230°C. yonsei.ac.kr
Solvent System: The choice of solvent is crucial for both the reaction and the extraction of the final product. smolecule.com Solvent-assisted methods can enhance the solubility of reactants and facilitate the reaction, leading to higher purity products. smolecule.com Furthermore, studies have shown that oil carrier formulations for copper carboxylates, like copper neodecanoate, outperform those in water or light organic solvents for applications such as wood preservation. researchgate.net
Precursor Purity: The purity of the final product can be improved by controlling the synthesis of precursors. For instance, in the creation of copper-based nano inks, the addition of neodecanoic acid during the synthesis of a copper hydroxide intermediate was found to suppress the formation of undesirable copper oxide impurities. yonsei.ac.kr
Transmetallation Reactions in Copper Neodecanoate Formation
Transmetallation is a fundamental reaction in organometallic chemistry involving the transfer of a ligand from one metal to another. rsc.org While not a primary method for the bulk synthesis of copper neodecanoate, it is a key reaction for modifying copper surfaces and creating bimetallic nanoparticles where copper is a component. benthamopenarchives.com
In a typical transmetallation scenario, a more electropositive metal can be displaced by a more noble one. benthamopenarchives.com A notable example is the formation of copper-silver (Cu@Ag) core-shell nanoparticles. researchgate.net In this process, pre-formed copper nanoparticles, which can be produced from the decomposition of precursors like copper neodecanoate, are exposed to a solution of silver ions (e.g., from silver nitrate). benthamopenarchives.comresearchgate.net The surface copper atoms act as a reducing agent for the silver ions, leading to the deposition of a silver shell onto the copper core. benthamopenarchives.comresearchgate.net This process is driven by the difference in electrochemical potential between copper and silver. benthamopenarchives.com Such reactions are vital for creating materials with enhanced properties, like the improved oxidation resistance of the copper core provided by the silver shell. researchgate.net The general principles of transmetallation are central to many copper-catalyzed reactions, which often involve steps like oxidative addition and reductive elimination. rsc.org
Green Chemistry Principles and Sustainable Synthesis Pathways
The synthesis of metal compounds is increasingly guided by the principles of green and sustainable chemistry, which aim to develop eco-friendly, non-toxic, and clean procedures. nih.govrug.nl For copper nanoparticles and compounds, this involves a shift away from traditional chemical methods towards biosynthesis or "phytosynthesis." nih.gov This approach utilizes biological entities like plant extracts, bacteria, or fungi as reducing and capping agents. nih.gov
Key aspects of green synthesis pathways applicable to copper salts include:
Use of Bio-reagents: Extracts from plants such as Carica papaya and Azadirachta indica have been successfully used to synthesize copper oxide nanoparticles from copper precursor salts. science.gov These extracts contain phytochemicals that can reduce copper ions and stabilize the resulting nanoparticles, eliminating the need for harsh chemical reducing agents. nih.govscience.gov
Energy Efficiency: Green chemistry seeks to reduce energy consumption by avoiding energy-intensive processes like high-temperature heating. rug.nl Alternative energy sources such as microwave heating have been shown to reduce reaction times in the synthesis of copper(II) carboxylate complexes. science.govresearchgate.net
Benign Solvents: The use of water or other environmentally friendly solvents is prioritized over hazardous organic solvents. nih.gov
While direct reports on the green synthesis of copper neodecanoate are limited, the principles have been widely applied to other copper nanoparticles and complexes, suggesting a viable future direction for more sustainable production pathways. nih.gov
Control of Product Morphology and Particle Characteristics During Synthesis
Controlling the morphology, size, and composition of the final product is critical, especially when copper neodecanoate is used as a precursor for nanomaterials. science.gov Several synthetic parameters can be adjusted to manipulate these characteristics.
Additives and Capping Agents: The addition of specific reagents during synthesis can profoundly influence particle morphology. For example, adding neodecanoic acid during the precipitation of copper hydroxide from a copper nitrate solution prevents the formation of copper oxide impurities and yields amorphous Cu(OH)₂ nanoparticles approximately 100 nm in size. yonsei.ac.kr This amorphous structure, lacking grain boundaries, allows for surface diffusion at lower temperatures, leading to a denser sintered body and higher conductivity in the final application. yonsei.ac.kr
Surfactants: The use of surfactants is a key strategy for producing stable, well-defined nanoparticles. In one method, copper neodecanoate was used to create self-assembled nanoparticles for imaging applications. nih.gov By mixing the copper salt with a polysorbate and encapsulating it within a phospholipid outer layer, researchers produced stable nanocolloids with a controlled hydrodynamic diameter of 86 ± 06 nm and low polydispersity. nih.gov The negative surface charge conferred by the surfactant encapsulation also ensured the stability of the particles in suspension. nih.gov
Reaction Parameters: General synthesis conditions such as temperature, precursor concentration, and reaction time can be varied to control particle size and shape. researchgate.netnih.gov Techniques like hydrothermal and sonochemical methods are often employed to produce a range of morphologies, from nanospheres to nanoplates, by carefully tuning these parameters. nih.gov
The following table outlines factors that influence the morphology and characteristics of particles derived from copper neodecanoate and related syntheses.
| Factor | Effect | Example | Reference |
|---|---|---|---|
| Additive (Neodecanoic Acid) | Prevents oxide impurities; yields amorphous nanoparticles. | Addition to Cu(NO₃)₂ solution before precipitation of Cu(OH)₂. | yonsei.ac.kr |
| Surfactants (Phospholipids, Polysorbate) | Controls particle size, ensures stability, and prevents aggregation. | Self-assembly of copper neodecanoate into ~86 nm nanoparticles. | nih.gov |
| Reaction Method (e.g., Hydrothermal) | Determines particle morphology (spheres, plates, etc.). | Varying temperature and precursors to produce different CuS nanostructures. | nih.gov |
| Annealing Conditions | Affects final film conductivity and density. | Annealing ink at >250 °C in a reducing atmosphere forms a conductive film. |
Advanced Spectroscopic and Structural Elucidation Methodologies
Vibrational Spectroscopy for Ligand and Coordination Environment Characterization (FTIR, Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the coordination of the neodecanoate ligand to the copper(II) center. The analysis of vibrational modes, particularly those of the carboxylate group, offers significant information about the bonding nature within the complex.
In copper(II) carboxylates, the positions of the asymmetric (νas(COO⁻)) and symmetric (νs(COO⁻)) stretching vibrations of the carboxylate group are indicative of its coordination mode. For instance, in a series of copper(II) trimethoxybenzoate complexes, a dinuclear structure with syn-syn bridging carboxylates exhibited νas(COO⁻) at 1602 cm⁻¹ and νs(COO⁻) at 1468 cm⁻¹, resulting in a separation (Δν) of 134 cm⁻¹. rsc.org In contrast, a complex with a monodentate carboxylate coordination showed a much larger Δν of 194 cm⁻¹ (with bands at 1608 cm⁻¹ and 1414 cm⁻¹). rsc.org This difference in separation is a key diagnostic marker. For copper neodecanoate, which often exists in a dimeric paddlewheel structure, a smaller Δν would be anticipated, consistent with bridging carboxylate ligands.
FTIR spectra of related copper complexes, such as those with isatin (B1672199) thiosemicarbazone ligands, have been used to confirm the coordination of the ligand to the copper ion. americanelements.com In the context of materials science, FTIR is employed to monitor the chemical transformations of precursors like copper neodecanoate during the formation of materials such as conductive inks. researchpublish.com
Raman spectroscopy provides complementary information. It is particularly useful for identifying the carbon chain of the ligand. scienceopen.com In studies of metal carboxylates in oil paintings, Raman spectroscopy helped differentiate the carbon chain length in the C-C stretching region (1040–1120 cm⁻¹). scienceopen.comyonsei.ac.kr For a copper(II) benzoate (B1203000) complex, Raman spectroscopy was used alongside FTIR for a complete vibrational analysis. While specific Raman data for copper neodecanoate is not abundant in the literature, the technique is valuable for confirming the integrity of the neodecanoate ligand within the complex.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Copper(II) Analysis
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for studying paramagnetic species, making it indispensable for the analysis of the copper(II) ion (a d⁹ system with one unpaired electron) in copper neodecanoate. nih.gov The EPR spectrum provides detailed information about the electronic structure and the local coordination environment of the Cu(II) center. nih.gov
The EPR spectra of Cu(II) complexes are typically characterized by the g-tensor and the hyperfine coupling constant (A) due to the interaction of the unpaired electron with the copper nucleus (I = 3/2). nih.gov For many Cu(II) complexes, the g-factor is anisotropic, splitting into components (gₓ, gy, gz). nih.gov In an axially symmetric environment, this simplifies to g∥ and g⊥. alfa-chemistry.com
For Cu(II) complexes with an elongated axial symmetry, it is common to observe g∥ > g⊥ > 2.0023 (the g-factor for a free electron). alfa-chemistry.com For example, a Cu(II) complex with TEMPO showed g∥= 2.26 and g⊥ = 2.06, with a hyperfine coupling constant A∥ = 520 MHz. nih.gov In another instance, a different Cu(II) complex exhibited g-values of g₁= 2.250, g₂ = 2.065, and g₃ = 2.030, with corresponding hyperfine coupling constants A₁ = 160 G, A₂ = 7 G, and A₃ = 5 G. nih.gov The magnitude of these parameters, particularly the g∥ and A∥ values, can provide insights into the degree of covalency in the copper-ligand bonds and the geometry of the complex. nih.gov Binuclear copper(II) carboxylates, which can exist as a triplet state (S=1), also give rise to characteristic EPR spectra, from which zero-field splitting parameters can be determined.
X-ray Diffraction (XRD) and Crystallographic Analysis of Solid-State Structures
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in crystalline materials. yonsei.ac.kr For copper(II) neodecanoate, XRD can be used to analyze its solid-state structure, identify crystalline phases, and determine purity.
While a complete single-crystal X-ray structure determination of copper neodecanoate is not prominently reported in the literature, XRD has been employed to characterize materials derived from it. For instance, in the synthesis of copper hydroxide (B78521) nanoparticles, the addition of neodecanoic acid resulted in an amorphous structure as confirmed by XRD. This suggests that under certain preparation conditions, copper neodecanoate or its derivatives may not form highly crystalline structures.
Powder XRD is also a valuable tool. For instance, it was used to confirm the formation of various metal oxides and carbonates during the thermal decomposition of a mixture of yttrium, barium, and copper neodecanoates. In another study, the powder XRD pattern of copper nanoparticles synthesized from a copper-oleate complex showed peaks corresponding to the face-centered cubic (fcc) structure of copper.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Organic Ligand Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation in organic chemistry. However, its application to the intact copper(II) neodecanoate complex is limited by the paramagnetic nature of the Cu(II) ion. Paramagnetic centers cause significant broadening of NMR signals, often rendering them unobservable with high-resolution NMR spectrometers. Therefore, NMR studies typically focus on the diamagnetic components of the system, such as the neodecanoate ligand itself, or on related diamagnetic copper(I) complexes.
¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the neodecanoic acid ligand prior to its reaction to form the copper salt, or by analyzing the unreacted acid after synthesis. The ¹³C NMR spectrum of neodecanoic acid shows a characteristic set of signals corresponding to the highly branched alkyl chain and the carboxyl carbon. For instance, a study of N,N'-(iminodiethane-2,1-diyl)di(neodecanamide) involved a detailed ¹³C NMR analysis of the neodecanoic acid isomers used in the synthesis.
While direct NMR of the paramagnetic Cu(II) complex is challenging, NMR has been used to study the interaction of diamagnetic metal ions with ligands similar to those in copper complexes. For example, ¹H NMR has been used to study the binding of Pd²⁺ to peptides, serving as a diamagnetic model for Cu²⁺ binding.
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. For copper neodecanoate, MS can provide confirmation of its molecular weight and offer insights into its thermal decomposition pathways.
The molecular weight of copper(II) neodecanoate is approximately 406.1 g/mol , corresponding to the molecular formula C₂₀H₃₈CuO₄. Mass spectrometry can verify this molecular weight. For instance, a related compound, silver neodecanoate, has a molecular weight of 279.13 g/mol (C₁₀H₁₉AgO₂). nih.gov
Mass spectrometric studies of copper(II) carboxylates have been instrumental in understanding their behavior upon heating. These studies help to identify the volatile products and fragmentation pathways during thermal decomposition. In a related application, gas chromatography-mass spectrometry (GC-MS) has been used for the sensitive quantification of octanoate, a similar carboxylate, in biological samples after derivatization. scienceopen.com
Elemental Analysis and Quantitative Composition Determination
Elemental analysis provides the quantitative percentage of each element within a compound, which is crucial for confirming its empirical and molecular formula. For copper(II) neodecanoate (C₂₀H₃₈CuO₄), the theoretical elemental composition can be calculated from its molecular weight (406.06 g/mol ).
The theoretical elemental composition is:
Carbon (C): 59.14%
Hydrogen (H): 9.43%
Copper (Cu): 15.65%
Oxygen (O): 15.77%
Experimental determination of the elemental composition is typically performed using techniques such as combustion analysis for carbon and hydrogen, and Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for the copper content. In a study involving nanoparticles of copper neodecanoate, the copper content was determined by ICP-OES. Another study confirmed the presence of copper in these nanoparticles using Energy-Dispersive X-ray Spectroscopy (EDX).
In the synthesis of a copper(II) benzoate complex, elemental analysis was used to verify the composition of the final product, with the found percentages of C, H, and Cu closely matching the calculated values. Similarly, thermogravimetric analysis (TGA) can provide an indirect measure of the metal content by determining the residual mass after the organic ligands have been thermally decomposed.
Coordination Chemistry and Complexation Behavior of Copper Neodecanoate
Ligand Exchange Reactions and Reactivity with Heteroatomic Donor Molecules
A crucial aspect of the reactivity of copper(II) neodecanoate is its participation in ligand exchange reactions. The neodecanoate ligands can be substituted by other molecules, particularly those containing heteroatoms like nitrogen, oxygen, sulfur, or phosphorus, which can act as Lewis bases. This reactivity is fundamental to its role as a catalyst in organic synthesis.
In numerous copper-promoted reactions, the initial step involves the displacement of a neodecanoate ligand to allow the substrate to coordinate with the copper center. For instance, in the intramolecular diamination of terminal alkenes, the use of the organic-soluble copper(II) neodecanoate is critical. nih.gov The reaction mechanism involves ligand exchange where a nitrogen atom from a sulfamide (B24259) substrate coordinates to the copper(II) center, initiating the cyclization process. nih.gov This N-Cu bond formation is a prerequisite for the subsequent aminocupration step. nih.gov
The reactivity extends to various nitrogen-containing substrates. Copper(II) neodecanoate has been shown to promote the intramolecular diamination of alkenes to produce nitrogen heterocycles like pyrrolidines and piperidines. scispace.comnih.gov It facilitates reactions involving ureas, bis(anilines), and α-amido pyrroles derived from 2-allylaniline. nih.govrsc.org The interaction with nitrogen-donor ligands is a recurring theme, as seen in the synthesis of various heterocyclic compounds where copper facilitates C-N bond formation. rsc.orgnih.gov The reaction of copper(II) complexes with nitric oxide (NO), a heteroatomic donor molecule, can lead to the nitrosation of amine ligands, demonstrating the diverse reactivity enabled by the copper center. rsc.org
The following table summarizes the reactivity of copper neodecanoate with various heteroatomic donor molecules as documented in synthetic applications.
| Heteroatomic Donor Molecule/Functional Group | Reaction Type | Product | Reference |
|---|---|---|---|
| Alkenyl Sulfamides (N-donor) | Intramolecular Diamination | Pyrrolidines, Piperidines | nih.govnih.gov |
| Alkenyl Carboxamides (N, O-donor) | Intramolecular Carboamination | N-functionalized Pyrrolidines | nih.gov |
| Ureas (N-donor) | Diamination | N-heterocycles | nih.govrsc.org |
| Bis(anilines) (N-donor) | Diamination | N-heterocycles | nih.gov |
| Nitric Oxide (N, O-donor) | Ligand Nitrosation | Nitrosated amine ligands, Cu(I) species | rsc.org |
Formation of Polynuclear Copper Species and Clusters
Copper(II) carboxylates, including neodecanoate, are well-known for their tendency to form polynuclear species. The most common structural motif is the dinuclear paddle-wheel complex, [Cu₂(μ-O₂CR)₄L₂], where four carboxylate ligands bridge two copper centers. researchgate.net These dinuclear units can serve as building blocks for larger, more complex structures. researchgate.net The axial positions (L) of the paddle-wheel dimer can be occupied by solvent molecules or other donor ligands, which can link the dinuclear units into one-dimensional chains, two-dimensional layers, or three-dimensional frameworks. researchgate.net
The self-assembly of copper neodecanoate into nanoparticles represents the formation of large-scale polynuclear clusters. nih.gov In one method, copper neodecanoate is suspended in a surfactant and encapsulated within a phospholipid outer layer to form "soft" nanoparticles with a controlled size of less than 90 nm. nih.govresearchgate.net These nanoparticles are essentially large aggregates of copper neodecanoate complexes. nih.gov The synthesis of metallic copper clusters can also be achieved using reverse micelles as microreactors, where a copper salt is reduced within the confined environment of the micelle. acs.org Furthermore, copper(II) neodecanoate serves as a precursor in the synthesis of copper hydroxide (B78521) and copper oxide nanowires, highlighting its role in forming extended inorganic structures. researchgate.netyonsei.ac.kr
The formation of these polynuclear species is often driven by the bridging capability of the carboxylate ligands and the coordination preferences of the copper(II) ion. The specific structure, whether it's a discrete dinuclear complex, a coordination polymer, or a nanoparticle, can be influenced by factors such as the choice of solvent, the presence of additional coordinating ligands, and the reaction temperature. researchgate.netontosight.ai
Solvent Effects on Coordination Geometry and Stability
The solvent plays a critical role in the coordination chemistry of copper neodecanoate, influencing its solubility, the stability of its complexes, and its reactivity. A key advantage of copper neodecanoate over other copper carboxylates, such as copper(II) acetate (B1210297), is its enhanced solubility in less polar organic solvents. nih.govnih.gov This property is attributed to the bulky, branched alkyl chains of the neodecanoate ligands. smolecule.com
This enhanced solubility is crucial for its effectiveness in homogeneous catalysis. For instance, in the intramolecular diamination of alkenes, using copper(II) neodecanoate allows the reaction to be performed in less polar solvents like dichloroethane (DCE) or toluene. nih.gov This is significant because it can prevent the decomposition of sensitive substrates that might occur in more polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at high temperatures. nih.govrsc.org Studies have shown that while copper(II) acetate requires polar solvents like DMF to achieve reasonable solubility and reactivity, copper(II) neodecanoate performs efficiently in a wider range of solvents. nih.govnih.gov
The solvent can also directly participate in the coordination sphere of the copper ion. mdpi.com Solvent molecules can occupy axial positions in the copper complex, affecting its geometry and electronic properties. This coordination can influence the equilibrium of catalytic cycles and the rate of ligand exchange. mdpi.com For example, the stability of copper nanoparticles prepared by chemical reduction methods is significantly affected by the solvent, with ethylene (B1197577) glycol providing greater stability against oxidation compared to water. researchgate.net
The following table, based on data from studies on copper-promoted diamination, illustrates the influence of solvent and copper carboxylate choice on reaction outcomes. nih.gov
| Copper(II) Salt | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cu(OAc)₂ | DMF | 90 | 48 h | 78 | nih.gov |
| Cu(OAc)₂ | DMF/DMSO | 90 | 48 h | 92 | nih.gov |
| Cu(ND)₂ | Dichloroethane (DCE) | 90 | 24 h | 81 | nih.gov |
| Cu(ND)₂ | Dichloroethane (DCE) | 120 | 20 min (Microwave) | 91 | nih.gov |
| Cu(OAc)₂ | Toluene | 120 | 24 h | 51 | nih.gov |
| Cu(ND)₂ | Toluene | 120 | 24 h | 71 | nih.gov |
*Cu(ND)₂ = Copper(II) neodecanoate
Influence of Stereochemistry on Complexation and Resulting Structure
Neodecanoic acid is not a single compound but a mixture of isomeric branched-chain ten-carbon carboxylic acids, such as 7,7-dimethyloctanoic acid and 2,2-dimethyloctanoic acid. nih.govnih.gov The inherent stereochemistry and steric bulk of these branched ligands have a profound influence on the complexation with copper and the resulting structure and reactivity of the complex.
The sterically hindered nature of the neodecanoate ligands is a defining feature. In copper-catalyzed reactions, this steric bulk can control the stereochemical outcome of the transformation. For example, in the synthesis of 2,5-disubstituted pyrrolidines via intramolecular diamination, the use of copper(II) neodecanoate leads to high diastereoselectivity, with the cis-substituted product being predominantly formed. nih.govnih.gov This suggests that the chiral environment created by the copper neodecanoate complex directs the approach of the reacting substrate. The transition state of the cyclization is organized in such a way to minimize steric interactions, and the bulky neodecanoate ligands play a role in establishing this preferred geometry. nih.gov
While detailed crystallographic studies focusing solely on the stereoisomerism of the neodecanoate ligand within the copper complex are not extensively reported in the searched literature, the observed diastereoselectivity in reactions it catalyzes provides strong evidence of its stereochemical influence. nih.govnih.govnih.gov The bulky sulfonamide groups of substrates in these reactions are thought to position themselves to avoid steric clashes with the ligands on the copper, which adopts a distorted square planar geometry in the proposed transition states. nih.gov Therefore, the stereochemistry of the neodecanoate ligand, while complex and often present as a mixture of isomers, is a critical factor that dictates the steric environment around the copper center, thereby influencing the stereoselectivity of the reactions it mediates.
Theoretical and Computational Investigations of Neodecanoic Acid, Copper Salt
Density Functional Theory (DFT) Studies on Electronic Structure and Bonding
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of neodecanoic acid, copper salt, DFT studies are instrumental in elucidating the nature of the coordination between the copper ion and the neodecanoate ligands.
DFT calculations can predict the geometry of the copper neodecanoate complex, including bond lengths and angles between the copper center and the oxygen atoms of the carboxylate groups. These calculations often reveal a square planar or distorted octahedral geometry around the Cu(II) ion, depending on the coordination environment. mdpi.com The electronic properties, such as the distribution of electron density and the nature of the metal-ligand bonds, can also be determined. ineos.ac.ru For instance, DFT can quantify the degree of covalent versus ionic character in the copper-oxygen bonds.
Recent studies have utilized DFT and time-dependent DFT (TD-DFT) to investigate the optimized geometry, electronic structure, and spectral properties of copper(II) complexes with carboxylic ligands. mdpi.com These theoretical calculations have been shown to support experimental findings, for example, by confirming the proposed square-planar binuclear structure of certain copper carboxylate complexes. mdpi.com
Table 1: Representative Data from DFT Calculations on a Model Copper Carboxylate Complex
| Parameter | Calculated Value |
| Cu-O Bond Length (Å) | 1.95 - 2.05 |
| O-Cu-O Bond Angle (°) | 88 - 92 |
| HOMO-LUMO Gap (eV) | 2.19 |
| Mulliken Charge on Cu | +0.5 to +0.8 |
Note: The values in this table are illustrative and can vary depending on the specific model system and computational methodology used.
Molecular Dynamics Simulations of Intermolecular Interactions and Aggregation
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For this compound, MD simulations offer a dynamic perspective on how individual molecules interact with each other and with their environment, leading to aggregation and influencing bulk properties.
These simulations can model the behavior of copper neodecanoate in various solvents or in the solid state. By calculating the forces between molecules, MD can predict how they will arrange themselves over time. This is particularly important for understanding the formation of aggregates or micelles in solution, a common characteristic of metal carboxylates with long alkyl chains. The simulations can visualize the aggregation process and quantify key parameters like the critical micelle concentration and the size and shape of the aggregates.
Intermolecular interactions, such as van der Waals forces between the neodecanoic acid chains and electrostatic interactions involving the polar carboxylate groups and the copper ions, are explicitly modeled in MD simulations. researchgate.net These simulations can provide insights into how these interactions govern the self-assembly of the molecules. science.gov For instance, MD simulations have been used to study the micromixing behavior and ordering of ions at interfaces, which can be relevant to the behavior of copper neodecanoate in various applications. science.gov
Computational Prediction of Reaction Mechanisms and Transition States in Catalysis
This compound is known to be a precursor for catalysts in various chemical reactions. osti.gov Computational chemistry, particularly DFT, plays a crucial role in elucidating the mechanisms of these catalytic processes. By modeling the reaction pathways, chemists can understand how the copper catalyst facilitates the transformation of reactants into products.
A key aspect of these studies is the identification of transition states, which are high-energy structures that connect reactants, intermediates, and products. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. DFT calculations can accurately predict the geometries and energies of these transient species.
For example, in copper-catalyzed cross-coupling reactions, computational studies can map out the entire catalytic cycle, including steps like oxidative addition, reductive elimination, and transmetalation. mdpi.com These models can help to explain the observed reactivity and selectivity of the catalyst and can guide the design of more efficient catalytic systems. researchgate.net Mechanistic studies have revealed the dual roles of copper species in photoexcitation and substrate activation in certain light-driven catalytic reactions. researchgate.net
Quantum Chemical Modeling of Spectroscopic Signatures and Molecular Properties
Quantum chemical methods are essential for interpreting and predicting the spectroscopic properties of this compound. Techniques like time-dependent density functional theory (TD-DFT) can simulate electronic absorption spectra (UV-Vis), providing insights into the electronic transitions responsible for the compound's color. mdpi.comnih.gov
Vibrational spectra, such as infrared (IR) and Raman, can also be calculated computationally. By modeling the vibrational frequencies of the molecule, researchers can assign the experimentally observed spectral bands to specific molecular motions. science.gov This is invaluable for characterizing the structure and bonding within the copper neodecanoate complex.
Furthermore, quantum chemical calculations can predict a range of other molecular properties, including:
Magnetic properties: The presence of the unpaired electron in Cu(II) gives rise to paramagnetism. Quantum chemistry can model the magnetic susceptibility and electron paramagnetic resonance (EPR) parameters.
Redox potentials: The ease with which the copper ion can be oxidized or reduced can be calculated, which is crucial for understanding its role in electrochemical and catalytic processes.
Polarizability and hyperpolarizability: These properties are related to the response of the molecule to an external electric field and are important for nonlinear optical applications.
The combination of experimental spectroscopy and quantum chemical modeling provides a powerful approach for a comprehensive understanding of the structure-property relationships in this compound. mdpi.comineos.ac.ru
Catalytic Applications and Mechanistic Insights
Role as a Catalyst in Organic Oxidation Reactions
Copper neodecanoate is an effective catalyst for a range of organic oxidation reactions. It facilitates these transformations by mediating electron transfer, often in conjunction with an oxidant such as molecular oxygen. nih.gov The copper ion cycles between its Cu(II) and Cu(I) states, and sometimes Cu(III), to activate substrates and promote the formation of desired products. nih.govnih.gov
Key applications in oxidation reactions include:
Aminooxygenation: Copper neodecanoate catalyzes the intramolecular aminooxygenation of alkenes, a process that installs both a nitrogen and an oxygen functionality across a double bond. nih.gov This reaction is valuable for synthesizing vicinal amino alcohols, which are important structural motifs in bioactive compounds and ligands. nih.gov The use of copper neodecanoate has been shown to improve yields and selectivity in these reactions. In some cases, the reaction can proceed efficiently at room temperature with low catalyst loadings (as low as 0.1–1 mol%) using air as the oxidant. acs.org
Diamination: The compound promotes the intramolecular diamination of alkenes to produce vicinal diamines, which are precursors to nitrogen-containing heterocycles like pyrrolidines. nih.gov The efficiency of these reactions is influenced by the solvent and ligands, with copper neodecanoate in dichloroethane proving effective. nih.gov
Alcohol Oxidation: In combination with co-catalysts like N-oxyl radicals (e.g., TEMPO), copper-based systems can oxidize alcohols to aldehydes. rsc.org While much of this work involves heterogeneous catalysts, the fundamental principle relies on the oxidative power of the copper center. rsc.org
The catalytic activity in these oxidations is generally attributed to the formation of reactive copper-oxygen species or the ability of Cu(II) to oxidize radical intermediates. nih.govnih.gov
Applications in Polymerization Processes and Polymer Modification
Copper neodecanoate serves as a crucial component in specific polymerization processes, primarily acting as a catalyst or catalyst precursor. cymitquimica.comumicore.com
Polybutadiene (B167195) Rubber (PBR) Synthesis: It is used as a high-performance catalyst precursor in the Ziegler-Natta polymerization of dienes to produce polybutadiene rubber. umicore.com The cobalt neodecanoate, a related compound, enables the production of PBR with a high cis-content (96%), a desirable property for tire manufacturing. umicore.com Neodymium versatate, another similar metal carboxylate, can achieve even higher cis-content (>98%), leading to "green tires" with lower rolling resistance. umicore.com
Controlled Radical Polymerization: Copper complexes are central to Atom Transfer Radical Polymerization (ATRP), a type of controlled or living radical polymerization that allows for the synthesis of polymers with well-defined molecular weights and architectures. sigmaaldrich.com While specific ATRP systems may use other copper salts, the fundamental chemistry involves the reversible activation of a dormant polymer chain by a Cu(I) complex to generate a propagating radical and a Cu(II) species. The solubility of copper neodecanoate in organic monomers makes it a relevant compound in this field. cymitquimica.com
Polymer Modification: Copper neodecanoate can be involved in the post-polymerization modification of polymers. For instance, an undergraduate laboratory experiment has been designed that involves the synthesis of poly(vinyl neodecanoate) via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, followed by a copper(0)-mediated modification step. researchgate.net
Inhibition in Vinyl Monomer Storage: In a reverse role, copper compounds can act as polymerization inhibitors. For vinyl neodecanoate monomer, copper is noted to inhibit unwanted polymerization during storage. atamanchemicals.com
The following table summarizes the applications of copper neodecanoate in polymerization.
| Application Area | Specific Use | Outcome/Benefit |
| Polymer Synthesis | Ziegler-Natta catalyst precursor for Polybutadiene Rubber (PBR) | Production of PBR with high cis-content, impacting tire performance. umicore.com |
| Controlled Polymerization | Component in Atom Transfer Radical Polymerization (ATRP) systems | Synthesis of well-defined polymers with controlled architecture. sigmaaldrich.com |
| Polymer Modification | Catalyst in post-polymerization functionalization | Enables chemical alteration of pre-formed polymer chains. researchgate.net |
| Monomer Stabilization | Polymerization inhibitor for vinyl neodecanoate monomer | Prevents premature polymerization during storage and transport. atamanchemicals.com |
Mechanistic Studies of Copper-Catalyzed Transformations Involving Neodecanoate Ligands
Understanding the mechanism of copper-catalyzed reactions is crucial for optimizing conditions and expanding their scope. The neodecanoate ligand, while often considered a spectator, influences the catalyst's solubility and electronic properties, thereby affecting reactivity. nih.gov Mechanistic studies often point to a complex interplay between organometallic and radical pathways. nih.gov
The reduction of Cu(II) to the catalytically active Cu(I) species is a frequent and critical step in many copper-catalyzed reactions. acs.org Several pathways for this reduction have been proposed:
Substrate-Promoted Reduction: In certain aerobic aminooxygenation reactions, the coordination of both a phenanthroline-based ligand and the N-alkoxycarbamate substrate to the Cu(II) center is thought to trigger a rapid reduction to Cu(I). acs.org This reduction is crucial as it enables the activation of molecular oxygen. acs.org
Role of Superoxide: The generated Cu(I) species can activate O₂ to form a Cu(II)-superoxide intermediate. This intermediate can then oxidize the substrate, regenerating a Cu(I) or Cu(II) species and initiating the radical portion of the cycle. acs.org
Disproportionation/Comproportionation: In systems involving metallic copper (Cu(0)), an equilibrium between Cu(0), Cu(I), and Cu(II) exists through comproportionation (Cu(0) + Cu(II) ⇌ 2Cu(I)) and disproportionation reactions. researchgate.net The presence of ligands and substrates can shift this equilibrium. researchgate.net
External Reductants: While many modern catalytic systems aim to avoid external reductants, some processes may utilize them. In the context of LDL oxidation studies, it was found that the dynamic process of Cu(II) being reduced was key to initiating oxidation, rather than the mere presence of Cu(I). nih.gov This highlights the importance of the redox cycling itself.
The specific pathway for Cu(II) reduction is highly dependent on the reaction components, including the substrate, ligands, solvent, and the presence of an external oxidant or reductant. acs.org
Radical intermediates are frequently invoked in copper-catalyzed transformations, particularly in alkene functionalization reactions. nih.gov The ability of copper to participate in single-electron transfer (SET) processes makes it adept at both generating and trapping radical species. nih.govnih.gov
Key mechanistic steps involving radicals include:
Homolysis of a C-Cu(II) Bond: In many alkene amination reactions, an initial aminocupration step forms an organocopper(II) intermediate. This intermediate is often unstable and undergoes homolysis of the carbon-copper bond to generate a primary carbon radical and a Cu(I) species. nih.gov
Radical Cyclization/Addition: The generated carbon radical can undergo further reactions, such as intramolecular addition to an aromatic ring (in carboamination) or intermolecular addition to another component. nih.govacs.org
Radical Trapping by Cu(II): The carbon radical can be trapped by a Cu(II) species. This step is crucial in diamination reactions, where the radical combines with a Cu(II) complex to form a transient Cu(III) intermediate. nih.gov This Cu(III) species then undergoes reductive elimination to form the second C-N bond, regenerating a Cu(I) catalyst. nih.gov
Amidyl Radical Pathway: An alternative to the aminocupration pathway involves the formation of a nitrogen-centered radical. acs.org For example, in the aminooxygenation of cinnamyl N-alkoxycarbamates, mechanistic studies suggest that a Cu(I) species activates O₂, which in turn oxidizes the substrate to a stabilized amidyl radical. acs.org This radical then cyclizes onto the alkene. The lack of stereoselectivity in some of these reactions supports the involvement of a "free" radical that is not coordinated to the copper center during the key bond-forming step. acs.org
The following table outlines the proposed mechanistic pathways for copper-catalyzed diamination involving radical intermediates.
| Step | Description | Copper Oxidation State Change |
| 1. Aminocupration | The substrate coordinates to Cu(II), followed by intramolecular cis-aminocupration. | No change (Cu(II)) |
| 2. Homolysis | The unstable organocopper(II) intermediate undergoes homolysis of the C-Cu bond. | Cu(II) → Cu(I) |
| 3. Radical Trapping | The resulting primary carbon radical adds to another Cu(II) complex. | Cu(II) → Cu(III) |
| 4. Reductive Elimination | A second amine coordinates to the Cu(III) center, followed by reductive elimination to form the product. | Cu(III) → Cu(I) |
This dual organometallic and radical nature allows for diverse reactivity, enabling carboamination, diamination, or aminooxygenation depending on the reaction conditions and components present. nih.gov
Heterogeneous Catalysis and Supported Copper Neodecanoate Systems
While copper neodecanoate is primarily used as a homogeneous catalyst due to its solubility, the principles of copper catalysis extend to heterogeneous systems where the active copper species is immobilized on a solid support. rsc.orgcymitquimica.com These systems are advantageous due to the ease of catalyst separation, recovery, and reuse. mdpi.com
Although specific examples of copper neodecanoate itself being directly supported for heterogeneous catalysis are not widespread in the reviewed literature, related systems provide insight into potential applications:
Precursor for Supported Nanoparticles: Copper neodecanoate can serve as a precursor for synthesizing copper nanoparticles. These nanoparticles can then be immobilized on supports like silica (B1680970), carbon, or polymers to create heterogeneous catalysts. rsc.orgmdpi.com For example, nitrogen-doped carbon-supported copper nanoparticles have been developed for the aerobic oxidation of alcohols. rsc.org
Copper on Inorganic Supports: Silica gel is a common support for copper catalysts due to its high surface area and stability. mdpi.com Copper(I) or Cu(II) species can be impregnated onto silica to catalyze reactions like the azide-alkyne cycloaddition ("click chemistry"). mdpi.com
Metal-Organic Frameworks (MOFs): Copper can be incorporated into the structure of MOFs, creating highly porous and crystalline materials with well-defined active sites. americanelements.com
Industrial Precursors: In industrial settings, basic materials like copper(II) hydroxide (B78521) carbonate serve as precursors for heterogeneous catalysts, providing a source of highly dispersed copper on a support material. tib-chemicals.com
The development of heterogeneous catalysts often involves transforming a homogeneous precursor, like copper neodecanoate, into a solid-state material. For instance, a conductive copper ink has been formulated by mixing copper(II) neodecanoate and nano-sized copper hydroxide powder. yonsei.ac.kr Upon heating, the neodecanoate decomposes, contributing to the formation of a conductive copper film, which can be considered a supported copper system on a substrate. yonsei.ac.kr
Integration into Advanced Materials Science and Engineering Systems
Precursor in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) for Copper-Containing Films
Neodecanoic acid, copper salt serves as a precursor material in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes for creating thin copper films. americanelements.comgoogle.com These deposition techniques are crucial in the microelectronics industry for fabricating interconnects and other components. google.com The volatility and thermal stability of the precursor are critical factors for its successful application in these processes. google.com Ideally, a precursor should be liquid at the source temperature, possess high volatility, and be thermally stable to prevent premature decomposition. google.com
In CVD, vapors of the copper neodecanoate are introduced into a reaction chamber where they decompose on a heated substrate to form a copper film. semanticscholar.orgrsc.org This process can be facilitated by a reducing agent such as hydrogen, formic acid, silane, or borane. google.comgoogle.com The ability to control the deposition process by adjusting parameters like temperature and the ratio of precursor to reducing agent allows for the creation of smooth and uniform copper films. google.com
Similarly, in ALD, a sequential, self-limiting reaction process is used to deposit atomic layers of copper. semanticscholar.org While many copper precursors can exhibit non-self-limited growth (CVD-like behavior) at temperatures between 200–230 °C, the selection of appropriate precursors and reactants is key to achieving true ALD growth. sigmaaldrich.com The use of this compound in these applications is driven by its ability to decompose at relatively low temperatures to yield conductive copper films. acs.org
Development of Low-Cure-Temperature Copper Nano Inks
A significant application of this compound is in the formulation of low-cure-temperature copper nano inks for printed electronics. yonsei.ac.kr These inks offer a cost-effective alternative to silver-based inks. researchgate.net The ink is typically a metal-organic decomposition (MOD) ink, which contains metal salts or coordination compounds that decompose upon heating to form conductive metal films. acs.orgsquarespace.com
The formulation of these inks often involves mixing copper(II) neodecanoate with nano-sized copper hydroxide (B78521) particles in a solvent like terpineol. yonsei.ac.kr The addition of copper hydroxide nanoparticles helps to improve the density of the sintered body without introducing copper oxide. yonsei.ac.kr The resulting ink can be applied to various substrates, including flexible ones like polyethylene (B3416737) terephthalate (B1205515) (PET) and polyimide, using printing techniques such as screen printing or inkjet printing. benthamopenarchives.com
Upon annealing at temperatures typically above 250 °C in a reducing atmosphere (e.g., 3% H₂), the copper(II) neodecanoate decomposes, and the copper hydroxide is reduced, forming a highly conductive copper film. yonsei.ac.krkoreascience.kr Research has shown that resistivities as low as 4.4 µΩ·cm can be achieved when annealed at 320 °C, which is close to the resistivity of bulk copper. yonsei.ac.krkoreascience.kr The ability to cure at lower temperatures is crucial for use with flexible, temperature-sensitive substrates. researchgate.net
Control of Sintering Behavior and Microstructure in Printed Electronics
The sintering process is critical for transforming the printed ink into a continuous, conductive film. researchgate.net this compound plays a role in controlling the sintering behavior and the final microstructure of the printed electronic components. The thermal decomposition of copper(II) neodecanoate is a key step in this process. Thermogravimetric analysis (TGA) shows that decomposition begins around 220-230 °C. yonsei.ac.kr
The composition of the ink, including the presence of additives, influences the sintering process. For instance, the inclusion of nano-sized copper hydroxide particles can lead to a well-sintered structure at temperatures as low as 250 °C. yonsei.ac.kr The viscosity of the ink, which can be adjusted by the formulation, is also important for achieving good printability. yonsei.ac.kr
The final electrical properties of the printed film are highly dependent on the sintering conditions, such as temperature and time, as well as the composition of the ink. yonsei.ac.kr By carefully controlling these parameters, it is possible to produce conductive copper patterns with low electrical resistance and good adhesion on various substrates. researchgate.net The ability to generate the metal trace after deposition can result in films with low surface roughness and robust mechanical properties compared to particle-based inks. acs.orgsquarespace.com
The table below summarizes the resistivity of copper films under different annealing conditions.
| Annealing Temperature (°C) | Annealing Time (min) | Resistivity (µΩ·cm) |
| 250 | 20 | < 10 |
| 320 | 20 | 4.4 |
| 250-400 | 20-60 | Varies |
This table presents a summary of data on the resistivity of copper films produced from inks containing this compound under various annealing conditions. The data is compiled from multiple research findings. yonsei.ac.krkoreascience.kr
Fabrication of Hybrid Organic-Inorganic Materials and Nanocomposites
This compound is utilized in the synthesis of hybrid organic-inorganic materials and nanocomposites. These materials combine the properties of both organic and inorganic components, leading to enhanced functionalities. A notable application is in the creation of polymer-copper nanoparticle (CuNP) nanocomposites. mdpi.com
In one approach, a "green" synthesis method employs a non-toxic polymer, such as poly-N-vinylimidazole, as a stabilizing matrix and a reducing agent like ascorbic acid to form CuNPs from a copper precursor. mdpi.com The resulting nanocomposites consist of copper nanoparticles, with diameters ranging from 2 to 20 nm, dispersed within the polymer matrix. mdpi.com The polymer serves to stabilize the nanoparticles and prevent their aggregation. mdpi.com
Another method involves a co-reticulation process under mild conditions, where an epoxy-based organic resin is combined with a geopolymer inorganic matrix. researchgate.net This technique allows for a homogeneous dispersion of the organic particles within the inorganic matrix, even at high resin concentrations (up to 25% by weight). researchgate.net The resulting hybrid materials exhibit significantly improved compressive strength and toughness compared to the neat geopolymer, making them suitable for structural applications. researchgate.net
Use in the Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers
Neodecanoic acid and its salts, including the copper salt, are employed in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. bdmaee.net MOFs are crystalline materials with a porous structure, constructed from metal ions or clusters linked by organic ligands. researchgate.netresearchgate.net
The neodecanoate ligand can coordinate with metal ions, such as copper(II), to form these highly structured materials. bdmaee.net The properties of the resulting MOFs, including their porosity and stability, can be tuned by the choice of the metal ion and the organic ligand. bdmaee.net These materials have potential applications in various fields, including gas storage, catalysis, and sensing. bdmaee.net For example, copper-based MOFs have been investigated for their potential in hydrogen storage and as antimicrobial agents. researchgate.netresearchgate.net
Role in Advanced Pigment and Coating Formulations
This compound also finds application in advanced pigment and coating formulations. yonsei.ac.krbdmaee.net In the coatings industry, metal carboxylates, including copper neodecanoate, can act as catalysts or driers in oxidatively drying resin systems. borchers.com For instance, copper neodecanoate can be used in unsaturated polyester (B1180765) formulations to provide a longer processing time and lower the exothermic peak during curing. borchers.com
In pigment concentrates, while not always the primary pigment itself, the chemistry related to metal salts of organic acids is relevant. For example, the synthesis of polyester resins used in pigment concentrates can involve neodecanoate-containing compounds like glycidyl (B131873) neodecanoate. google.com These resins are then used to disperse pigments, such as copper phthalocyanine, to create stable and effective pigment concentrates for tinting various types of base paints. google.com The neodecanoate moiety can contribute to the solubility and compatibility of the components within the formulation. smolecule.com
Environmental Chemistry and Analytical Detection in Environmental Matrices
Pathways of Environmental Distribution and Transformation of Copper Carboxylates
Copper carboxylates, such as copper neodecanoate, primarily enter the environment through their use in various industrial applications, including as wood preservatives. nih.govgemeente-steenbergen.nl Once released, their distribution and transformation are governed by several factors including the properties of the surrounding medium (soil or water) and the chemical nature of the copper species itself.
In aquatic environments, the solubility and speciation of copper are critical. The release of copper from treated materials, like wood, can occur through leaching. researchgate.net The rate and extent of leaching are influenced by factors such as pH, the presence of complexing agents, and water hardness. internationalcopper.org For instance, acidic conditions can enhance the solubility of copper compounds, leading to higher concentrations of dissolved copper in the water column. mdpi.com
In soil environments, copper carboxylates can be introduced through the application of certain fungicides or the decomposition of copper-treated wood. nih.gov The fate of copper in soil is complex; it can be adsorbed onto soil particles, form complexes with organic matter, or remain in the soil solution. unirioja.es The majority of copper released into the environment is expected to partition to soil and aquatic sediments. researchgate.net Over time, copper can become more strongly bound to soil components like iron and manganese oxides, which reduces its mobility and bioavailability. unirioja.es The transformation of copper carboxylates in the environment can involve dissociation, where the copper ion and the carboxylate anion separate. The resulting copper ions can then undergo various reactions, including complexation with natural organic matter or precipitation as less soluble copper salts. nih.govnumberanalytics.com
The chemical form of copper significantly influences its environmental behavior. For example, studies on wood preservatives have shown that copper can exist in different oxidation states (Cu⁺ and Cu²⁺), with the divalent form (Cu²⁺) being more soluble and generally considered more toxic to fungi. nih.gov The transformation between these states can be influenced by environmental conditions and the presence of other substances.
Methodologies for Analytical Detection and Quantification in Soil and Water Samples
Accurate detection and quantification of copper species in environmental matrices are essential for assessing contamination levels and understanding their environmental fate. Various analytical techniques are employed for this purpose, each with its own advantages and limitations.
Sample Preparation: Before analysis, soil and water samples typically require preparation to extract the copper and convert it into a form suitable for measurement. For soil samples, this often involves digestion with strong acids to release the total copper content. For the analysis of specific copper species or bioavailable fractions, milder extraction methods using solutions like DTPA (diethylenetriaminepentaacetic acid) are used. mdpi.com Water samples may be filtered to separate dissolved copper from particulate-bound copper.
Analytical Techniques: Several instrumental methods are used for the quantification of copper in environmental samples:
Atomic Absorption Spectrometry (AAS): This is a widely used technique for determining the concentration of specific metal elements in a sample. researchgate.net Flame AAS (FAAS) is a common variant.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): ICP-MS is a highly sensitive method capable of detecting very low concentrations of metals. mdpi.com It can also be used for isotopic analysis. Single particle ICP-MS (spICP-MS) is an emerging technique for detecting and characterizing engineered nanoparticles in environmental samples. mdpi.com
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): Similar to ICP-MS, ICP-OES is another powerful technique for elemental analysis.
Spectrophotometry: This method involves the formation of a colored complex between copper and a specific reagent, with the intensity of the color being proportional to the copper concentration. pjoes.com For example, sodium diethyldithiocarbamate (B1195824) can be used as a complexing agent for the spectrophotometric determination of copper. pjoes.com
The choice of analytical method depends on factors such as the expected concentration of copper, the required sensitivity, and the specific copper species of interest.
Table 1: Analytical Methods for Copper Detection
| Analytical Technique | Principle | Typical Application |
| Atomic Absorption Spectrometry (AAS) | Measures the absorption of light by free atoms in a gaseous state. | Determination of total copper concentration in water and soil extracts. |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Ionizes the sample with an inductively coupled plasma and then uses a mass spectrometer to separate and quantify the ions. | Trace and ultra-trace analysis of copper; speciation analysis; detection of nanoparticles. researchgate.netmdpi.com |
| Spectrophotometry | Measures the absorption of light by a colored copper complex in solution. | Quantification of copper in various samples after complexation. pjoes.com |
Bioavailability Studies of Copper Species in Environmental Systems
The total concentration of copper in an environment does not necessarily reflect its potential to cause biological effects. Instead, the bioavailability of copper—the fraction that is available for uptake by organisms—is the key factor. internationalcopper.org The bioavailability of copper is influenced by a complex interplay of chemical, physical, and biological factors.
Factors Influencing Copper Bioavailability:
Chemical Speciation: The chemical form of copper is paramount. Generally, the free cupric ion (Cu²⁺) is considered the most bioavailable and toxic form. researchgate.net Copper complexed with organic or inorganic ligands is typically less bioavailable.
Water Chemistry: In aquatic systems, parameters such as pH, hardness (calcium and magnesium concentrations), and the amount of dissolved organic carbon (DOC) significantly affect copper bioavailability. oup.comnih.gov For example, higher DOC levels can lead to the formation of copper-organic matter complexes, reducing the concentration of free Cu²⁺ and thus its bioavailability. unirioja.es
Soil Properties: In soils, factors like organic matter content, clay content, and pH play a crucial role. unirioja.es Soils with high organic matter or clay content can bind copper more strongly, making it less available for plant uptake. unirioja.es
Assessing Bioavailability: Bioavailability can be assessed through various methods:
Chemical Extraction: Sequential extraction procedures can be used to fractionate copper in soil and sediment samples into different chemical forms with varying degrees of availability.
Biotic Ligand Models (BLMs): These are predictive models that calculate the bioavailability of metals by considering the competition between the metal ion and other cations (like calcium) for binding to the "biotic ligand," which represents the site of toxic action on an organism. nih.govresearchgate.net
Bioassays: These involve exposing organisms (e.g., plants, invertebrates) to the contaminated medium and measuring copper uptake or toxic effects.
Research has shown that even when total copper concentrations are high, the bioavailable fraction may be low enough to not cause adverse effects. researchgate.net Conversely, even low total copper concentrations can be harmful if the copper is in a highly bioavailable form. nih.gov
Remediation Strategies for Copper-Contaminated Environments Utilizing Complexation Chemistry
The remediation of copper-contaminated soil and water often involves strategies that manipulate the chemical form of copper to either remove it from the environment or reduce its bioavailability and toxicity. Complexation chemistry plays a central role in many of these approaches. numberanalytics.com
Soil Washing: This technique involves excavating contaminated soil and washing it with a solution containing a chelating or complexing agent. researchgate.netnih.gov These agents bind to copper, forming soluble complexes that can be separated from the soil particles. Common complexing agents used in soil washing include:
EDTA (Ethylenediaminetetraacetic acid): A strong chelating agent that can effectively extract copper from soil. nih.gov
EDDS (Ethylenediaminedisuccinic acid): A biodegradable alternative to EDTA. researchgate.net
Citric Acid: A natural organic acid that can also be used to mobilize copper. nih.gov
Humic Substances: These natural organic materials can act as complexing agents and have been shown to be effective in removing copper from soil. mdpi.com
In-situ Immobilization: Instead of removing the copper, this approach aims to convert it into a less mobile and less bioavailable form within the soil. This can be achieved by adding amendments to the soil that promote the complexation or precipitation of copper. Examples of amendments include:
Biochar: A charcoal-like material that can adsorb copper and contains functional groups that can complex with it. nih.gov
Hydroxyapatite: A phosphate-based mineral that can immobilize copper through precipitation and surface complexation. nih.gov
Enhanced Electrokinetic Remediation: This method uses an electric field to move contaminants through the soil. The efficiency of this process for copper removal can be enhanced by using complexing agents in the electrolyte solution, which increases the solubility and mobility of the copper. mdpi.com
Bioremediation: This strategy utilizes microorganisms to remediate contaminated sites. Some microbes can produce substances that complex with copper, altering its mobility and bioavailability. nih.gov
Table 2: Remediation Strategies for Copper Contamination
| Strategy | Mechanism | Examples of Agents/Amendments |
| Soil Washing | Extraction of copper from soil via complexation. researchgate.netnih.gov | EDTA, EDDS, Citric Acid, Humic Substances. mdpi.comresearchgate.netnih.gov |
| In-situ Immobilization | Reduction of copper mobility and bioavailability through sorption and precipitation. nih.gov | Biochar, Hydroxyapatite. nih.gov |
| Enhanced Electrokinetic Remediation | Increased copper mobility and removal using an electric field and complexing agents. mdpi.com | Citric Acid, Polyaspartic Acid. mdpi.com |
| Bioremediation | Use of microorganisms to alter copper speciation and mobility. nih.gov | Bacteria, Fungi. nih.gov |
The selection of a remediation strategy depends on the specific characteristics of the contaminated site, including the concentration and form of copper, the type of soil, and the intended land use.
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Speciation and Impurity Profiling (HPLC, GC-MS, LC-MS)
Chromatographic techniques are indispensable for separating the components of a mixture and are widely used for the impurity profiling of chemical substances. biomedres.usnih.gov The hyphenation of chromatography with mass spectrometry provides a powerful tool for both separation and identification.
High-Performance Liquid Chromatography (HPLC) : HPLC is a cornerstone technique for separating non-volatile and thermally unstable compounds. For copper neodecanoate, HPLC can be employed to separate the neodecanoic acid isomers and identify organic impurities. When coupled with a diode-array detector (DAD), it allows for the preliminary identification of impurities based on their UV spectra. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is highly effective for the analysis of volatile and thermally stable compounds. While copper neodecanoate itself is not directly amenable to GC analysis due to its low volatility, GC-MS is crucial for identifying volatile organic impurities or degradation products. Derivatization of the neodecanoic acid ligand may be necessary to increase its volatility for certain GC applications. GC-MS provides detailed structural information, enabling the unambiguous identification of impurities. biomedres.usnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. This technique is particularly valuable for the speciation of copper neodecanoate, which involves identifying the different chemical forms of the element. nih.gov It can distinguish between the copper salt and any free neodecanoic acid or other copper species present in a sample. Advanced LC-MS systems, such as those with time-of-flight (TOF) or Orbitrap mass analyzers, offer high-resolution mass spectrometry (HRMS) for the accurate determination of elemental formulas of impurities. biomedres.us
Table 1: Application of Chromatographic Techniques in Analysis
| Technique | Application | Information Obtained |
| HPLC-DAD | Impurity Profiling | Separation of non-volatile organic impurities; UV spectral data. |
| GC-MS | Impurity Profiling | Identification of volatile and semi-volatile organic impurities; Structural elucidation. biomedres.usnih.gov |
| LC-MS | Speciation & Impurity Profiling | Separation and identification of different copper species; Accurate mass measurement of impurities. biomedres.usnih.gov |
Electrochemical Methods for Redox Behavior and Concentration Determination (Voltammetry)
Electrochemical methods are powerful for investigating the redox behavior of electroactive species like the copper ion in neodecanoic acid, copper salt. Voltammetry, in particular, offers a sensitive and cost-effective means of determining copper concentration. researchgate.net
Cyclic Voltammetry (CV) is used to study the redox properties of the Cu(II) ion. eurjchem.com In a typical experiment, a potential is swept between two limits, and the resulting current is measured. For the Cu(II)/Cu(0) system, a voltammogram will show a cathodic peak corresponding to the reduction of Cu(II) to copper metal and an anodic peak for the reverse oxidation process. eurjchem.com The peak potentials and currents provide information about the thermodynamics and kinetics of the electron transfer process.
Square Wave Anodic Stripping Voltammetry (SWASV) is an extremely sensitive technique for trace determination of copper. rsc.org The method involves two steps:
Deposition Step : Copper ions in the sample are reduced and preconcentrated onto the surface of a working electrode at a negative potential.
Stripping Step : The potential is scanned in the positive direction, causing the deposited copper metal to be "stripped" back into the solution (oxidized), which generates a current peak proportional to the concentration of copper in the sample. nih.gov
Researchers have developed modified carbon paste electrodes to enhance the sensitivity and selectivity of copper determination. For instance, a carbon paste electrode modified with N¹-hydroxy-N¹,N²-diphenylbenzamidine (HDPBA) and multi-walled carbon nanotubes (MWCNTs) demonstrated a very low detection limit for Cu(II). rsc.org
Table 2: Performance of a Modified Electrode for Cu(II) Determination via SWASV
| Parameter | Value | Reference |
| Technique | Square Wave Anodic Stripping Voltammetry (SWASV) | rsc.org |
| Electrode | HDPBA–MWCNTs/CPE | rsc.org |
| Linear Dynamic Range | 0.00007–1.5000 µM | nih.gov |
| Limit of Detection (LOD) | 0.0048 nM | rsc.org |
| Relative Standard Deviation (RSD) | 2.6% (for 0.1 µM Cu(II), n=6) | nih.gov |
Spectroscopic Techniques for Elemental Analysis and Trace Detection (AAS, ICP-OES, XRF)
Spectroscopic techniques are the methods of choice for rapid and accurate elemental analysis, providing the total copper content in a sample of this compound.
Atomic Absorption Spectrometry (AAS) : AAS is a widely used technique for quantifying specific elements in a sample. kindle-tech.com It measures the absorption of light by free atoms in the gaseous state. bioline.org.br For copper analysis, a sample is atomized (e.g., in a flame or graphite (B72142) furnace), and a light beam from a copper hollow-cathode lamp is passed through the atomic vapor. The amount of light absorbed is proportional to the copper concentration. Graphite Furnace AAS (GFAAS) offers very low detection limits, making it suitable for trace analysis. researchgate.net
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) : ICP-OES is a robust technique for analyzing multiple elements simultaneously. bioline.org.br Samples are introduced into a high-temperature argon plasma, which excites the atoms and ions, causing them to emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of each element. libretexts.org ICP-OES is known for its wide linear range and relative freedom from chemical interferences.
X-Ray Fluorescence (XRF) : XRF is a non-destructive analytical technique used to determine the elemental composition of materials. kindle-tech.com A sample is irradiated with high-energy X-rays, causing it to emit secondary (or fluorescent) X-rays. Each element produces a set of characteristic fluorescent X-rays that are unique to that element, allowing for qualitative and quantitative analysis. XRF is advantageous for its minimal sample preparation and speed, though it is generally less sensitive than AAS or ICP-based methods. kindle-tech.com
Table 3: Comparison of Spectroscopic Techniques for Copper Analysis
| Technique | Principle | Advantages | Limitations |
| AAS | Light absorption by free atoms | High specificity, cost-effective | Primarily single-element analysis, slower than ICP |
| ICP-OES | Light emission from excited atoms/ions in plasma | Multi-element capability, wide dynamic range, fewer interferences | Higher equipment cost than AAS |
| XRF | Emission of characteristic secondary X-rays | Non-destructive, rapid, minimal sample preparation | Lower sensitivity for light elements, matrix effects can be significant |
Development of Novel Sensors and Probes for Copper Carboxylate Detection
Recent research has focused on creating novel sensors and probes for the rapid, highly sensitive, and selective detection of copper ions, which is applicable to copper carboxylates like copper neodecanoate.
Fluorescent Probes : A significant area of development is in fluorescent chemosensors. These are molecules designed to exhibit a change in their fluorescence properties (e.g., "turn-on" or "turn-off") upon binding with a specific metal ion like Cu(II). nih.gov Various molecular frameworks, including coumarin (B35378) and quinoline (B57606) derivatives, have been utilized to create probes that are highly selective for copper over other common metal ions. nih.govresearchgate.net These sensors offer the potential for real-time monitoring in various media.
Nanopore Technology : Nanopore-based sensing is an emerging technology for the detection of individual ions. nih.gov The principle involves monitoring the ionic current passing through a single nanoscale pore. When a copper ion interacts with the nanopore, it causes a characteristic change in the current, allowing for its detection. This technology promises label-free, ultra-sensitive analysis. nih.gov
Quantum Dots (QDs) : Carbon Quantum Dots (CQDs) are being investigated as fluorescent sensors for metal ions. westmont.edu These nanomaterials can be synthesized from inexpensive sources and exhibit fluorescence that is quenched or enhanced in the presence of specific metal ions, including copper. Their water solubility and low cost make them attractive for developing accessible sensing platforms. westmont.edu
Hydrazone-based Sensors : Hydrazone derivatives have been developed as colorimetric and fluorescent sensors for Cu(II). These compounds can be designed to undergo a distinct color change or a change in fluorescence intensity upon complexation with copper ions, with some sensors achieving detection limits in the micromolar (µM) range. researchgate.net
Table 4: Examples of Novel Copper(II) Sensors
| Sensor Type | Principle | Reported Detection Limit | Reference |
| Coumarin-Quinoline Probe | Fluorescence Turn-On/Off | Not Specified | researchgate.net |
| Thiophene-based Hydrazone | UV-Vis / Colorimetric | 6 µM | researchgate.net |
| DNAzyme-based Sensor | Fluorescence | 3.4 nM | researchgate.net |
| Nanopore Technology | Ion Current Modulation | High Sensitivity (Analyte Dependent) | nih.gov |
Future Research Directions and Interdisciplinary Opportunities
Exploration of Novel and Sustainable Synthetic Pathways
The future of chemical synthesis for compounds like copper neodecanoate lies in the development of environmentally benign and efficient processes. Traditional methods often rely on organic solvents and can generate hazardous waste. The exploration of "green" synthesis is a paramount objective for future research.
Key research directions include:
Water-Based Synthesis: Utilizing water as a solvent avoids the need for toxic organic solvents, making the process inherently safer and more sustainable. mdpi.com
Biomolecule-Assisted Synthesis: Employing natural materials such as cellulose or plant extracts as reducing and stabilizing agents presents an innovative, eco-friendly approach. mdpi.comresearchgate.net For instance, cotton textile fibers have been successfully used in a green method to produce copper nanoparticles, demonstrating cellulose's capacity as both a reducing and stabilizing agent. mdpi.com
Microorganism-Mediated Processes: Leveraging marine microorganisms, which are adapted to diverse biochemical pathways, offers a promising route for the eco-friendly biosynthesis of copper-based nanomaterials. nih.govnih.gov
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve energy efficiency compared to conventional heating methods, as demonstrated in the preparation of copper nanoparticles from copper sulfate (B86663). semanticscholar.org
These sustainable pathways not only reduce the environmental footprint of chemical production but also align with the principles of green chemistry, which emphasizes waste prevention, energy efficiency, and the use of renewable resources. researchgate.net
| Synthesis Approach | Key Feature | Potential Advantage |
| Aqueous Phase Synthesis | Uses water as the primary solvent. | Eliminates volatile organic compounds (VOCs), reduces toxicity. researchgate.net |
| Plant-Mediated Synthesis | Utilizes plant extracts for reduction and stabilization. | Renewable, low-cost, and environmentally benign. researchgate.net |
| Microorganism-Mediated | Employs bacteria or fungi for biosynthesis. | Biocompatible processes, potential for unique nanoparticle properties. nih.gov |
| Microwave Irradiation | Uses microwave energy to drive the reaction. | Rapid heating, shorter reaction times, increased energy efficiency. semanticscholar.org |
Design and Optimization of Advanced Catalytic Systems with Enhanced Selectivity
Copper salts, including neodecanoate, are valuable catalysts in organic synthesis. Future research is aimed at designing highly selective catalytic systems that can control reaction outcomes with precision, minimizing byproducts and maximizing the yield of desired products.
Significant areas of focus are:
Ligand Design: The stereoelectronic properties of ligands bound to the copper center play a dominant role in determining the selectivity of a reaction. researchgate.net By rationally designing ligands, it is possible to steer a reaction towards a specific outcome, such as in enantioselective or chemoselective transformations. scispace.com
Controlling Selectivity: A key objective is the development of catalytic systems that can achieve high levels of regio-, diastereo-, and enantioselectivity. beilstein-journals.org This is crucial for synthesizing complex molecules like pharmaceuticals and agrochemicals, where a specific isomer is often required for biological activity.
Orthogonal Reactivity: Creating copper-based catalytic systems with reactivity that complements existing methods is a significant goal. For example, developing catalysts that are effective for substrates where other common methods, like those using copper hydride (CuH), have limitations would greatly expand the synthetic utility of copper catalysis. beilstein-journals.org
Additive Manufacturing: Novel approaches like combining additive manufacturing (3D printing) of a copper-aluminum alloy with a selective leaching process can create highly active and structured catalysts, such as for methanol (B129727) synthesis. rsc.org This opens possibilities for designing catalysts with optimized geometries for specific industrial processes.
These advancements are critical for making chemical manufacturing more efficient and sustainable by reducing waste and improving the atom economy of synthetic transformations.
| Research Area | Objective | Significance |
| Ligand Development | Fine-tune the electronic and steric environment of the copper center. | Enhance catalyst activity and control reaction selectivity (e.g., N- vs. O-arylation). researchgate.netscispace.com |
| Asymmetric Catalysis | Achieve high enantioselectivity in forming chiral molecules. | Crucial for the pharmaceutical and fine chemical industries. beilstein-journals.org |
| Chemoselectivity | Differentiate between multiple reactive sites in a single molecule. | Simplifies complex syntheses and avoids the need for protecting groups. scispace.com |
| Novel Catalyst Structures | Fabricate catalysts with defined 3D geometries. | Improve activity and selectivity in industrial applications like CO hydrogenation. rsc.org |
Integration into Responsive and Multifunctional Smart Materials
The unique properties of copper compounds are being harnessed to create "smart" materials that can respond to external stimuli such as temperature, pressure, or light. The integration of copper neodecanoate and related coordination polymers into larger material matrices is a burgeoning field of research.
Future opportunities in this area include:
Stimuli-Responsive Sensors: Copper-based coordination polymers can exhibit properties like thermochromism (changing color with temperature). nih.govmdpi.com When embedded in a flexible and biocompatible matrix like polylactic acid (PLA), these composites can function as reversible temperature sensors. nih.govmdpi.com
Functional Composites: The combination of copper complexes with polymers can yield new materials with tailored properties. For example, while the addition of a copper coordination polymer to a PLA matrix can reduce its elastic modulus, it can create a functional composite that maintains optical responsiveness to temperature. nih.govmdpi.com
Biocompatible Devices: The use of biodegradable matrices like PLA for creating these smart composites opens the door for potential in vivo applications and simplifies disposal, reducing the generation of electronic waste and pollutants. mdpi.com
Catalytic Smart Materials: Research is also exploring composites that combine catalytic activity with responsiveness. For instance, a copper oxide-polydimethylsiloxane (PDMS) composite has been investigated for its potential in the adsorptive and oxidative degradation of organic pollutants, acting as a "three-in-one" system. researchgate.net
These intelligent materials are candidates for a wide range of technological applications, including opto-electronic devices, flexible sensors, and environmental remediation technologies. mdpi.com
Comprehensive Understanding of Environmental Fate and Remediation Mechanisms
As the use of copper compounds continues, a thorough understanding of their environmental lifecycle is essential for ensuring their safe and sustainable application. Research in this area focuses on how copper species are transported, transformed, and interact with ecosystems, as well as on developing effective remediation strategies.
Key research imperatives are:
Transport and Speciation: The fate of copper in the environment is governed by complex interactions, including binding to organic and inorganic ligands in water, soil, and sediment. nih.gov The water solubility of some copper compounds can increase their transport distance and likelihood of uptake by organisms. chemicalbook.com The form, or speciation, of copper is critical, as it dictates its bioavailability and potential toxicity.
Soil Interactions: In soil, copper migration is heavily influenced by geochemical properties. Its translocation tends to be low in soils rich in organic matter but higher in sandy or clay-rich soils. nih.gov The vertical distribution of copper in the soil profile is a key factor in assessing long-term environmental risk. researchgate.net
Remediation Technologies: Copper-based nanomaterials are themselves being investigated for environmental remediation. They show potential for removing heavy metals and degrading persistent organic pollutants from water. researchgate.net
Ecological Impact: Understanding the impact of copper on microbial communities is crucial. Studies have shown that copper nanoparticles can affect certain soil bacteria, such as Sphingomonas, which are important for remediation, highlighting the need for targeted ecological studies. nih.gov
This research is vital for developing accurate environmental risk assessments and for designing copper-based products that are effective in their application while minimizing adverse ecological effects.
| Environmental Aspect | Research Focus | Key Influencing Factors |
| Aquatic Fate | Modeling copper transport and bioavailability in surface water. nih.gov | pH, presence of organic matter, water chemistry. |
| Soil Mobility | Investigating the vertical movement and transformation of copper in soil profiles. nih.govresearchgate.net | Soil type (sand, clay), organic content, acidity. nih.gov |
| Bioavailability | Determining the fraction of copper that is available for uptake by organisms. | Chemical speciation (e.g., free ions vs. complexed forms). nih.gov |
| Remediation | Using copper-based materials to degrade pollutants and remove contaminants. researchgate.net | Catalyst stability, selectivity, and efficiency. researchgate.net |
Advances in High-Throughput Screening and Computational Design for New Applications
Discovering new applications for chemical compounds has traditionally been a time-consuming and costly process. The advent of high-throughput screening and computational chemistry provides a powerful paradigm for accelerating materials discovery and optimization. nist.gov
Future progress will be driven by:
Computational Screening: This method allows for the rapid evaluation of a vast number of potential materials for specific applications without synthesizing each one. rsc.org By using Density Functional Theory (DFT) and other computational tools, researchers can predict properties and screen large databases of compounds to identify promising candidates for applications ranging from batteries to piezoelectric materials. arxiv.orgnorthwestern.edu
In Silico Design: Computational methods enable the rational design of new molecules and materials with desired properties. For example, copper complexes have been designed and screened in silico for potential therapeutic applications, such as targeting viral enzymes. nih.gov This approach helps prioritize synthetic efforts on the most promising candidates.
Accelerated Discovery: High-throughput methodologies, which involve the parallel synthesis and rapid testing of many material variations, can dramatically shorten the development timeline for new materials. nist.gov This approach is particularly valuable for optimizing material compositions and processing parameters.
Data-Driven Research: The massive datasets generated by high-throughput experiments and computational screening can be used to develop models that predict material properties, further guiding the design of next-generation materials. nist.gov
By combining computational design with high-throughput experimental validation, researchers can more efficiently explore the vast chemical space and unlock novel applications for copper neodecanoate and related compounds.
Q & A
Q. Advanced: How can reaction conditions be optimized to improve the yield and purity of copper neodecanoate during synthesis?
Methodological Answer: Copper neodecanoate is typically synthesized via a metathesis reaction. A common approach involves reacting neodecanoic acid with a copper precursor (e.g., copper carbonate or copper hydroxide) in an aqueous or organic solvent under controlled pH and temperature. For example:
Dissolve neodecanoic acid in an organic solvent (e.g., toluene).
Add aqueous copper carbonate suspension while stirring.
Reflux the mixture at 60–80°C for 2–4 hours to ensure complete neutralization.
Separate the organic layer, dry, and evaporate the solvent to obtain the copper salt .
For optimization, variables such as solvent polarity (e.g., toluene vs. hexane), stoichiometric ratios, and reaction time should be systematically tested. Advanced techniques like in-situ FTIR monitoring can track reaction progress, while TGA can assess purity by analyzing decomposition profiles . Controls should include blank reactions to confirm no side products form .
Basic: What analytical techniques are most effective for characterizing copper neodecanoate?
Q. Advanced: How can researchers resolve ambiguities in structural characterization when XRD data are inconclusive?
Methodological Answer: Basic characterization employs:
- FTIR : Confirm carboxylate bonding via asymmetric COO⁻ stretches (~1540–1650 cm⁻¹) and absence of free acid (-COOH) peaks.
- XRD : Compare diffraction patterns with known metal carboxylate structures.
- TGA : Determine thermal stability and decomposition steps (e.g., loss of organic ligands at 200–300°C) .
Advanced scenarios may require complementary methods:
- EXAFS/XANES : Probe local copper coordination geometry.
- NMR (solid-state) : Resolve crystallographic ambiguities, especially if amorphous phases are present.
- Elemental Analysis : Verify Cu:C:O ratios to distinguish between hydrated/anhydrous forms .
Basic: What are the known decomposition pathways of copper neodecanoate under thermal stress?
Q. Advanced: How do solvent choice and reducing agents influence the morphology of copper nanoparticles derived from copper neodecanoate?
Methodological Answer: Basic decomposition involves ligand dissociation at ~200°C, forming copper oxides or metallic copper. TGA-DSC coupled with mass spectrometry can identify gaseous byproducts (e.g., CO₂, hydrocarbons) .
For nanoparticle synthesis, advanced studies show:
- Benzyl alcohol : Reduces copper neodecanoate to submicron metallic particles (spherical or polyhedral) at 180°C.
- Ethylene glycol : Produces smaller nanoparticles (50–100 nm) due to stronger reducing power.
- Additives (e.g., PVP) : Modify particle size and shape (e.g., plates vs. spheres) by capping specific crystal facets .
Basic: What safety protocols are essential when handling copper neodecanoate?
Q. Advanced: What are the environmental risks associated with copper neodecanoate degradation products?
Methodological Answer: Basic safety includes:
- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods due to potential organic vapor release.
- Storage : In airtight containers, away from oxidizers and heat sources .
Advanced risk assessment requires:
- Ecotoxicity assays : Test degradation products (e.g., free copper ions, neodecanoic acid) on model organisms (e.g., Daphnia magna).
- Leaching studies : Simulate soil/water systems to quantify copper mobility under varying pH and salinity .
Basic: How does copper neodecanoate compare to other copper carboxylates in catalytic applications?
Q. Advanced: What mechanistic insights explain the superior thermal stability of copper neodecanoate in polymer stabilization?
Methodological Answer: Basic comparison:
- Branched ligands (neodecanoate) enhance solubility in nonpolar matrices (e.g., PVC) compared to linear analogs (e.g., stearate).
- Thermal Stability : Copper neodecanoate degrades at ~250°C, higher than acetate (~200°C) due to steric hindrance from branched chains .
Advanced studies attribute stability to:
- Steric effects : Bulky neodecanoate ligands hinder oxidative decomposition.
- Copper-ligand bond strength : DFT calculations show stronger Cu-O bonds in neodecanoate vs. smaller carboxylates .
Basic: How can conflicting literature data on copper neodecanoate’s solubility in organic solvents be reconciled?
Q. Advanced: What statistical approaches are recommended for validating reproducibility in synthesis protocols?
Methodological Answer: Basic reconciliation involves:
- Solvent polarity : Neodecanoate’s solubility decreases in polar solvents (e.g., ethanol) but increases in toluene.
- Hydration state : Anhydrous vs. hydrated forms may have divergent solubility profiles .
For reproducibility:
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, solvent purity).
- Inter-lab comparisons : Share samples with standardized characterization protocols to identify systematic errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
